N-Ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Description
N-Ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound belonging to the class of amides. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The phenyl group attached to the oxadiazole ring and the propanamide moiety contribute to its unique chemical properties.
Properties
CAS No. |
62347-41-5 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C14H17N3O2/c1-4-17(13(18)10(2)3)14-15-12(16-19-14)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI Key |
QLXUNWTYFYWGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=NO1)C2=CC=CC=C2)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves a multi-step process. One common method includes the reaction of amidoximes with acyl reagents such as anhydrides. This reaction occurs in two steps: O-acylation of the amidoxime followed by cyclodehydration to form the oxadiazole ring . The reaction is usually carried out in a NaOH-DMSO medium at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-Ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its pharmacophore properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and amide moiety contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenylpropanamide: Similar structure but lacks the oxadiazole ring.
N-Methylpropanamide: Similar structure but lacks the phenyl group.
N-Ethylpropanamide: Similar structure but lacks the oxadiazole and phenyl groups.
Uniqueness
N-Ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the phenyl group and the oxadiazole ring enhances its potential for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
